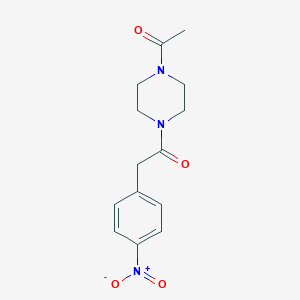
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-
Übersicht
Beschreibung
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- (CAS No. 1090361-16-2), is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C14H17N3O4
- Molecular Weight: 291.3 g/mol
- Purity: Typically around 95%
The compound features a piperazine ring, which is known for its interactions with various neurotransmitter receptors, as well as an acetyl group and a nitrophenyl moiety that enhance its chemical reactivity and biological activity .
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- exhibits its biological effects primarily through:
1. Interaction with Neurotransmitter Receptors:
- The piperazine moiety allows binding to serotonin and dopamine receptors, potentially influencing mood and cognitive functions .
- This interaction suggests possible applications in treating neurological disorders.
2. Enzyme Inhibition:
- The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways crucial for various biological processes .
Biological Activity
The biological activity of Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- has been evaluated in several studies:
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neuropharmacological Evaluation
A study investigated the effects of Ethanone on animal models exhibiting depressive behaviors. The results indicated significant improvement in mood-related behaviors when administered at specific dosages, correlating with increased serotonin levels in the brain .
Case Study 2: Antimicrobial Testing
In vitro testing revealed that the compound inhibited the growth of several pathogenic bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .
Research Findings
Recent research has focused on the environmental impact and degradation pathways of Ethanone derivatives. A review by Vo et al. (2019) emphasized the importance of understanding the environmental behavior of pharmaceutical compounds, including their degradation products and toxicological effects .
Additionally, studies on advanced oxidation processes (AOPs) have explored the degradation kinetics of Ethanone under various conditions, providing insights into its environmental persistence and potential risks associated with its use .
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-11(18)15-6-8-16(9-7-15)14(19)10-12-2-4-13(5-3-12)17(20)21/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMULZNDMBQZROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















